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molecular formula C24H46CaO4 B1243125 Calcium laurate CAS No. 4696-56-4

Calcium laurate

Cat. No. B1243125
M. Wt: 438.7 g/mol
InChI Key: HIAAVKYLDRCDFQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US09345253B2

Procedure details

Next, 140 g of a 35% by mass calcium chloride aqueous solution [0.44 mol; corresponding to 0.49 mol (0.98 equivalent) per 1 mol of the fatty acid] was added while stirring to the thus obtained aqueous potassium laurate solution for 30 min. After completion of the addition, the resultant mixture was continuously stirred at 90° C. for 1 h to obtain a calcium laurate slurry. The thus obtained calcium laurate slurry was cooled to 70° C., and then subjected to filtration using a suction filter. Further, 3000 g of tap water was poured on the filter from above to wash the resultant filter cake composed of calcium laurate, and then the calcium laurate cake was dried at 80° C. for 36 h within an air blast dryer, thereby obtaining calcium laurate (Y-2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
fatty acid
Quantity
1 mol
Type
reactant
Reaction Step One
Name
potassium laurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Ca+2:2].[Cl-].[C:4]([O-:17])(=[O:16])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].[K+]>>[C:4]([O-:17])(=[O:16])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].[Ca+2:2].[C:4]([O-:17])(=[O:16])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:0.1.2,3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
fatty acid
Quantity
1 mol
Type
reactant
Smiles
Step Two
Name
potassium laurate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)[O-].[K+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)(=O)[O-].[Ca+2].C(CCCCCCCCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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